molecular formula C13H14N2O5S B12203117 Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate

Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate

Cat. No.: B12203117
M. Wt: 310.33 g/mol
InChI Key: QNWTTXDDKMJSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate is a synthetic organic compound that features a benzoate ester linked to a sulfonamide group, which is further connected to a 3,5-dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The isoxazole moiety may also contribute to its biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(3,5-dimethylisoxazol-4-yl)sulfonyl]amino}benzoate is unique due to its combination of the isoxazole, sulfonamide, and benzoate ester functionalities, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit potential bioactivity that is not seen in simpler analogs .

Properties

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoate

InChI

InChI=1S/C13H14N2O5S/c1-8-12(9(2)20-14-8)21(17,18)15-11-6-4-10(5-7-11)13(16)19-3/h4-7,15H,1-3H3

InChI Key

QNWTTXDDKMJSNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.